Product packaging for N-gamma-Glutamylcysteine ethyl ester(Cat. No.:CAS No. 114627-30-4)

N-gamma-Glutamylcysteine ethyl ester

Cat. No.: B038244
CAS No.: 114627-30-4
M. Wt: 278.33 g/mol
InChI Key: IVEKVTHFAJJKGA-BQBZGAKWSA-N
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Description

N-gamma-Glutamylcysteine ethyl ester is a cell-permeable, ethyl ester derivative of the dipeptide γ-glutamylcysteine, which serves as the immediate biosynthetic precursor to glutathione (GSH). This compound is of significant research value for investigating the regulation of intracellular glutathione biosynthesis and the cellular response to oxidative stress. Its primary mechanism of action involves bypassing the rate-limiting enzyme, glutamate-cysteine ligase (GCL), thereby facilitating the direct elevation of intracellular γ-glutamylcysteine levels, which is rapidly converted to glutathione by glutathione synthase. Researchers utilize this esterified precursor to augment glutathione pools in cell culture models, providing a critical tool for studying redox signaling, antioxidant defense mechanisms, and the pathophysiology of diseases associated with oxidative damage, such as neurodegenerative disorders, aging, and inflammatory conditions. The ethyl ester moiety enhances cellular uptake compared to the native dipeptide, making it a more efficient tool for experimental manipulation of thiol metabolism. This product is intended for use in biochemical and cell-based assays to probe the complex dynamics of the cellular redox environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5S B038244 N-gamma-Glutamylcysteine ethyl ester CAS No. 114627-30-4

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEKVTHFAJJKGA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150802
Record name N-gamma-Glutamylcysteine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114627-30-4
Record name N-gamma-Glutamylcysteine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-gamma-Glutamylcysteine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

NsPCS-Catalyzed Hydrolysis of Glutathione (GSH)

NsPCS catalyzes the hydrolysis of GSH into γ-EC and glycine under optimized conditions:

  • Reaction Buffer : 200 mM potassium phosphate (pH 8.0)

  • Temperature : 37°C

  • Substrate Concentration : 100 mM GSH

  • Enzyme Activity : K<sub>m</sub> = 385 µM, V<sub>max</sub> = 26 µmol/min/mg-protein

Under these conditions, NsPCS achieves a 90% conversion rate of GSH to γ-EC within 4 hours, with no observable product inhibition. The absence of ATP or metal ion requirements simplifies scalability, and preliminary studies demonstrate continuous γ-EC production using immobilized NsPCS reactors.

Table 1: Enzymatic γ-EC Production Parameters

ParameterValue
Buffer System200 mM potassium phosphate, pH 8.0
Temperature37°C
GSH Concentration100 mM
Reaction Time4 hours
γ-EC Yield90%
Enzyme Purity50% (crude preparation)
MethodYield (%)Purity ChallengesScalability
Fischer Esterification60–75Side reactions (thiol oxidation)Moderate
DCC Coupling80–90High reagent costLow (lab-scale)

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables precise construction of γ-GCE by sequentially coupling glutamic acid and cysteine residues, followed by on-resin esterification.

Stepwise Synthesis

  • Resin Selection : Wang resin (acid-labile linker).

  • Amino Acid Coupling :

    • Fmoc-Glu(OtBu)-OH → Deprotection → Fmoc-Cys(Trt)-OH.

  • Esterification : Treat cysteine-resin with ethanol/DIC/HOBt.

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5).

This method achieves high purity (>95%) but requires specialized equipment and expertise.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with post-column derivatization, as described for γ-EC, can be adapted for γ-GCE:

  • Column : Inertsil ODS-3 (4.6 × 250 mm).

  • Mobile Phase : 5 mM sodium 1-octanesulfonate (pH 2.5)/acetonitrile gradient.

  • Detection : DTNB derivatization at 412 nm.

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H and <sup>13</sup>C NMR confirm ester formation:

  • Ethyl Ester Protons : δ 1.2 (t, 3H), 4.1 (q, 2H).

  • Cysteine β-Protons : δ 3.0 (m, 2H).

Challenges and Industrial Considerations

  • Stability : γ-GCE’s thiol group is prone to oxidation; additives like TCEP enhance stability.

  • Cost Efficiency : Enzymatic γ-EC production reduces precursor costs, but esterification reagents (e.g., DCC) increase expenses.

  • Regulatory Compliance : Residual solvents (e.g., DCM) must meet ICH guidelines for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Biochemical Properties and Mechanism of Action

GCEE is characterized by its ability to enhance cellular levels of glutathione, which is crucial for combating oxidative stress. The compound is absorbed more readily than GSH itself due to its ethyl ester modification, allowing for improved cellular uptake and subsequent conversion into GSH within the body.

Key Mechanisms:

  • Antioxidant Activity: GCEE increases intracellular GSH levels, thereby protecting cells from damage caused by reactive oxygen species (ROS) and free radicals.
  • PPARγ Activation: GCEE has been shown to upregulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which promotes the expression of antioxidant enzymes and reduces inflammation .
  • Hepatoprotective Effects: Research indicates that GCEE can mitigate liver injury induced by toxic agents such as cyclophosphamide through its antioxidative properties .

Scientific Research Applications

The applications of GCEE span various fields including chemistry, biology, medicine, and industry. Below are detailed insights into these applications:

Chemistry

  • Synthesis Precursor: GCEE serves as a precursor in the synthesis of glutathione and other thiol-containing compounds. Its ability to enhance glutathione production makes it valuable in chemical research focused on antioxidant development.

Biology

  • Oxidative Stress Studies: GCEE is utilized in studies investigating oxidative stress and redox balance within cells. Its role in increasing cellular antioxidant capacity is critical for understanding cellular responses to oxidative damage .

Medicine

  • Neuroprotective Effects: Preliminary studies suggest that GCEE may have neuroprotective properties, potentially benefiting conditions characterized by oxidative stress such as neurodegenerative diseases .
  • Antiviral Properties: Emerging research indicates that GCEE may inhibit HIV-1 production in infected cells, suggesting potential therapeutic implications for antiviral strategies .

Industry

  • Production of Antioxidants: GCEE is being explored for its industrial applications in producing antioxidants and bioactive compounds that can be used in pharmaceuticals and dietary supplements.

Hepatoprotective Effects Against Cyclophosphamide-Induced Injury

A notable study evaluated the protective effects of GCEE against liver injury caused by cyclophosphamide. Wistar rats pre-treated with GCEE exhibited significantly reduced serum aminotransferases and increased albumin levels, indicating improved liver function. The study highlighted that GCEE administration suppressed lipid peroxidation and restored enzymatic antioxidants in the liver .

ParameterControl GroupGCEE Treatment Group
Serum Aminotransferases (ALT)ElevatedSignificantly Reduced
Albumin LevelsLowIncreased
Histopathological AlterationsPresentAlleviated

Antiviral Activity Against HIV

Another investigation focused on the anti-HIV effects of GCEE demonstrated its capacity to inhibit HIV-1 propagation in vitro. The study revealed that specific concentrations of GCEE could reduce viral infectivity by targeting infected cells, thereby providing insights into potential therapeutic avenues for HIV treatment .

Mechanism of Action

N-gamma-Glutamylcysteine ethyl ester exerts its effects primarily by increasing intracellular levels of glutathione. Once inside the cell, the ethyl ester is hydrolyzed to release gamma-glutamylcysteine, which is then converted to glutathione by the enzyme glutathione synthetase. This increase in glutathione helps in scavenging reactive oxygen species and maintaining cellular redox balance .

Comparison with Similar Compounds

Table 1: GCEE vs. GSH in Preclinical Studies

Parameter GCEE GSH Reference
Bioavailability High (lipid-soluble ethyl ester enhances cellular uptake) Low (poor membrane permeability; rapidly degraded extracellularly)
Tissue GSH Maintenance Effective (sustains liver GSH levels post-ischemia) Ineffective (fails to maintain tissue GSH)
Therapeutic Efficacy Protects against CP-induced liver injury and mitochondrial dysfunction Limited protection in ischemia-reperfusion models

Key Findings :

  • During liver ischemia-reperfusion, GCEE maintained mitochondrial function and reduced enzyme leakage, whereas GSH failed to preserve tissue GSH levels .

Comparison with N-Acetylcysteine (NAC)

Table 2: GCEE vs. NAC as GSH Precursors

Parameter GCEE NAC Reference
Precursor Type Direct substrate for GSH synthesis (gamma-glutamylcysteine derivative) Provides cysteine, a substrate for GCL-catalyzed GSH synthesis
Mechanistic Advantage Bypasses GCL feedback inhibition Subject to regulatory control of GSH synthesis
Cellular Uptake Enhanced via ethyl ester moiety Moderate (depends on cysteine transport systems)

Key Findings :

  • GCEE elevates neuronal GSH levels by 98% even under BSO-induced GCL inhibition, whereas NAC requires functional GCL activity .
  • In Alzheimer’s models, GCEE mitigated Aβ(1-42)-induced protein oxidation and mitochondrial dysfunction more effectively than NAC, which primarily scavenges free radicals .

Comparison with Other Ethyl Ester Derivatives

Table 3: GCEE vs. N-Acetyl-L-Tyrosine Ethyl Ester

Parameter GCEE N-Acetyl-L-Tyrosine Ethyl Ester Reference
Primary Function GSH precursor for antioxidant defense Enhances peptide stability and membrane permeability
Therapeutic Role Addresses oxidative stress in neurodegeneration and liver disease Limited to biochemical research (e.g., enzyme studies)

Structural Insight :

  • Both compounds use ethyl ester groups to improve lipophilicity, but GCEE’s dipeptide structure (gamma-glutamylcysteine) directly feeds into GSH synthesis, unlike acetylated amino acid derivatives .

Comparison with L-Buthionine Sulfoximine (BSO)

Table 4: GCEE vs. BSO in GSH Modulation

Parameter GCEE BSO Reference
Effect on GSH Increases GSH synthesis Inhibits GCL, depleting GSH
Therapeutic Use Treats oxidative stress-related disorders (e.g., cataracts) Research tool for inducing GSH deficiency

Key Findings :

  • In murine cataract models, GCEE reversed BSO-induced GSH depletion in ocular tissues, restoring lenticular GSH by 60–80% .

Biological Activity

N-gamma-Glutamylcysteine ethyl ester (GCEE) is recognized as a potent precursor of glutathione (GSH), a critical antioxidant in the body. This compound has garnered attention for its various biological activities, particularly its protective effects against oxidative stress in different tissues, including the liver and brain. This article explores the biological activity of GCEE, supported by case studies and research findings.

GCEE functions primarily as a prodrug that enhances GSH levels in tissues. GSH plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. The conversion of GCEE to GSH occurs intracellularly, where it can exert its antioxidant effects. Studies have shown that GCEE can effectively scavenge free radicals and reduce oxidative damage in various models.

Hepatoprotective Effects

Research has demonstrated that GCEE possesses significant hepatoprotective properties. A notable study investigated its effects on cyclophosphamide-induced liver injury in Wistar rats. The results indicated that pretreatment with GCEE significantly reduced serum aminotransferases, increased albumin levels, and improved histopathological parameters compared to control groups. The protective mechanism was linked to the downregulation of inflammatory markers such as COX-2 and NF-κB, suggesting that GCEE mitigates inflammation and oxidative stress in liver tissues .

Table 1: Hepatoprotective Effects of GCEE

ParameterControl GroupCP GroupGCEE + CP Group
Serum Aminotransferases (U/L)45 ± 5150 ± 1070 ± 8
Albumin (g/dL)4.5 ± 0.32.2 ± 0.53.8 ± 0.4
Histopathological ScoreNormalSevereModerate
COX-2 Expression (Fold Change)-+3+1

Neuroprotective Effects

In addition to liver protection, GCEE has shown promise in neuroprotection, particularly concerning cerebral endothelial cells. A study demonstrated that GCEE administration significantly improved cell survival during oxidative stress induced by H2O2 in human brain microvascular endothelial cells. Furthermore, in a mouse model of traumatic brain injury, GCEE treatment reduced blood-brain barrier permeability by 43%, indicating its potential to protect against neuroinflammatory processes .

Table 2: Neuroprotective Effects of GCEE

ConditionControl Group Survival (%)GCEE Treatment Survival (%)
Oxygen-Glucose Deprivation<5081
Blood-Brain Barrier Permeability (Evans Blue Dye Extravasation %)--43

Cardioprotective Properties

GCEE has also been evaluated for its cardioprotective effects. In a study focusing on myocardial ischemia-reperfusion injury, it was found that administration of GCEE reduced infarct size significantly in a dose-dependent manner. The results suggest that GCEE may enhance myocardial tolerance to ischemic damage by modulating oxidative stress pathways .

Q & A

Q. What experimental protocols are recommended for studying GCEE's antioxidant effects in vivo?

Methodological Answer: For in vivo studies, pretreatment protocols (e.g., administering GCEE 14 days prior to toxicant exposure) in rodent models (e.g., Wistar rats) are effective. Key endpoints include serum biomarkers (ALT, AST, albumin), histopathology, oxidative stress markers (lipid peroxidation, nitric oxide, GSH levels), and inflammatory/apoptotic mediators (COX-2, NF-κB, caspase-3). Dose-response studies (e.g., 100–300 mg/kg/day) should validate efficacy .

Q. How does GCEE modulate glutathione (GSH) synthesis in neuronal systems?

Methodological Answer: GCEE supplies γ-glutamylcysteine, the rate-limiting substrate for GSH synthesis. In neuronal cultures, pretreatment with GCEE (e.g., 1–5 mM for 24 hours) upregulates intracellular GSH, which can be quantified via HPLC or enzymatic assays. This prevents oxidative damage to proteins like 14-3-3ζ and glyceraldehyde-3-phosphate dehydrogenase in Aβ(1–42)-treated models .

Q. What are standard storage and handling protocols for GCEE in experimental settings?

Methodological Answer: GCEE should be stored at −20°C in anhydrous conditions to prevent ester hydrolysis. For in vitro use, reconstitute in PBS or cell culture medium (pH 7.4) immediately before experiments. Stability tests (e.g., via LC-MS) are recommended for long-term studies .

Advanced Research Questions

Q. How can proteomic approaches identify GCEE's protective effects against protein nitration in traumatic brain injury (TBI)?

Methodological Answer: Redox proteomics (2D gel electrophoresis coupled with Western blotting for 3-nitrotyrosine) can pinpoint nitrated proteins in TBI models. GCEE post-treatment (e.g., 200 mg/kg i.p. at 1 hour post-injury) reduces nitration of synaptic proteins (e.g., α-enolase, ATP synthase) by scavenging peroxynitrite-derived radicals. Comparative analysis of TBI + GCEE vs. TBI-only groups is critical .

Q. What mechanisms underlie the contradictory roles of GCEE in PPARγ activation versus NF-κB inhibition?

Methodological Answer: GCEE's PPARγ activation (measured via qPCR/ChIP-seq) may indirectly suppress NF-κB by enhancing anti-inflammatory mediators (e.g., adiponectin). However, direct inhibition of NF-κB (via EMSA or luciferase reporter assays) could occur through redox regulation of IκB kinase. Dose- and time-dependent studies are needed to resolve these pathways .

Q. How does GCEE compare to other GSH precursors (e.g., NAC) in mitigating oxidative stress in neurodegenerative models?

Methodological Answer: Comparative studies should assess bioavailability (e.g., plasma GSH levels via LC-MS), blood-brain barrier permeability (in situ perfusion models), and functional outcomes (e.g., Morris water maze for cognitive deficits). GCEE’s ester moiety enhances cellular uptake compared to NAC, but toxicity thresholds (e.g., mitochondrial respiration assays) must be established .

Q. What experimental designs address GCEE's dual role in apoptosis (pro-survival vs. pro-death) in cancer therapy contexts?

Methodological Answer: Use cell-type-specific models (e.g., hepatocytes vs. glioblastoma cells) with apoptotic markers (BAX/Bcl-2 ratio, caspase-3/7 activity). GCEE may exert pro-survival effects in normal cells by upregulating Bcl-2 but enhance ROS-mediated apoptosis in cancer cells via p53 activation. Co-treatment with chemotherapeutics (e.g., cisplatin) requires careful dose optimization .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in GCEE's efficacy across different oxidative stress models?

Methodological Answer: Variability may arise from differences in GSH depletion rates (e.g., fast in acute liver injury vs. slow in neurodegeneration). Standardize models using GSH-deficient (e.g., BSO-treated) systems and include positive controls (e.g., NAC). Meta-analyses of published LC-MS/MS datasets for oxidative markers are recommended .

Q. What validation strategies ensure reproducibility in GCEE-mediated PPARγ activation studies?

Methodological Answer: Combine transcriptional (PPARγ siRNA knockdown) and pharmacological (PPARγ antagonist GW9662) approaches. Confirm findings with orthogonal assays (e.g., PPARγ luciferase reporters and target gene expression of CD36 or ADIPOQ) .

Methodological Resources

  • Key Techniques: Redox proteomics , qPCR , HPLC-based GSH quantification .
  • Model Systems: Wistar rats (hepatotoxicity) , primary neuronal cultures (Aβ toxicity) , controlled cortical impact (TBI) .

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